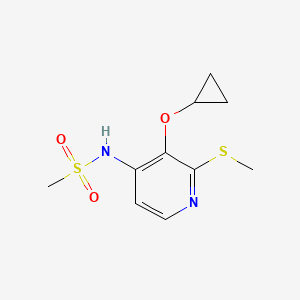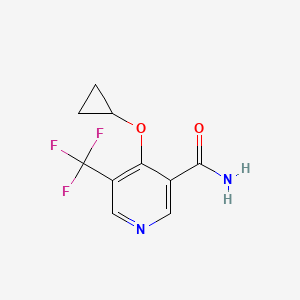
4-Cyclopropoxy-5-(trifluoromethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-5-(trifluoromethyl)nicotinamide is an organic compound with the molecular formula C11H11F3N2O2 It is a derivative of nicotinamide, featuring a trifluoromethyl group and a cyclopropoxy group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-5-(trifluoromethyl)nicotinamide typically involves multiple steps. One common method starts with the preparation of 4-trifluoromethyl nicotinic acid, which is then converted to the desired amide. The preparation of 4-trifluoromethyl nicotinic acid can be achieved using trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile as raw materials . The process involves acylation, cyclization, and hydrolysis reactions .
Industrial Production Methods
For industrial production, the synthesis process is optimized for high yield and purity. The raw materials used are relatively inexpensive and readily available, making the process cost-effective. The reaction conditions are carefully controlled to ensure the efficient separation and purification of the product at each step .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-5-(trifluoromethyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted nicotinamide compounds .
Scientific Research Applications
4-Cyclopropoxy-5-(trifluoromethyl)nicotinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of pesticides and other agrochemicals .
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets and pathways. It is believed to influence various biochemical processes by acting as a modulator of enzyme activity. The compound’s effects are mediated through its interaction with nicotinamide adenine dinucleotide (NAD+) and related coenzymes, which play crucial roles in redox reactions and energy metabolism .
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethyl nicotinamide: A closely related compound with similar chemical properties and applications.
Nicotinamide: The parent compound, which lacks the trifluoromethyl and cyclopropoxy groups.
4-Cyclopropoxy nicotinamide: Another derivative with a cyclopropoxy group but without the trifluoromethyl group
Uniqueness
4-Cyclopropoxy-5-(trifluoromethyl)nicotinamide is unique due to the presence of both the trifluoromethyl and cyclopropoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9F3N2O2 |
|---|---|
Molecular Weight |
246.19 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H9F3N2O2/c11-10(12,13)7-4-15-3-6(9(14)16)8(7)17-5-1-2-5/h3-5H,1-2H2,(H2,14,16) |
InChI Key |
XPBLBGZMLLEFDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=NC=C2C(=O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


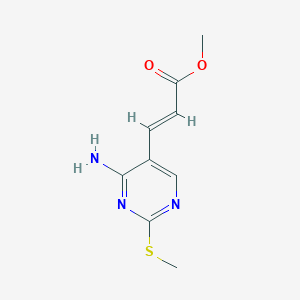
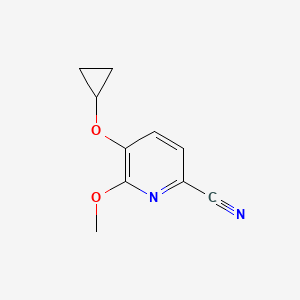
![[4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B14812210.png)
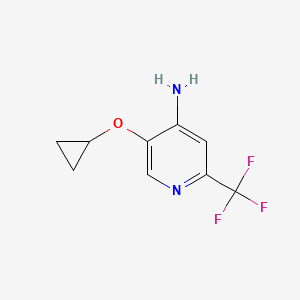
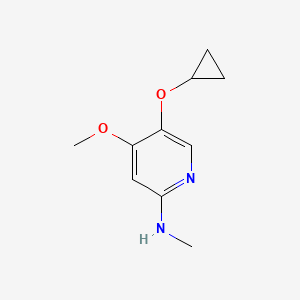
![ethyl (2E)-4-[2-(cyclohexylcarbonyl)hydrazinyl]-4-oxobut-2-enoate](/img/structure/B14812233.png)
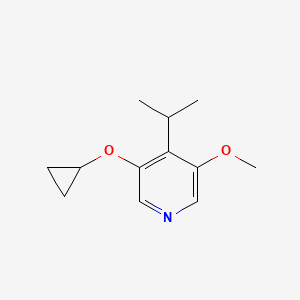
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B14812249.png)
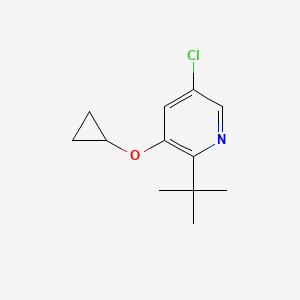
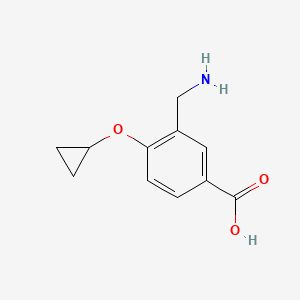
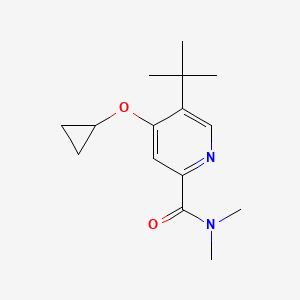
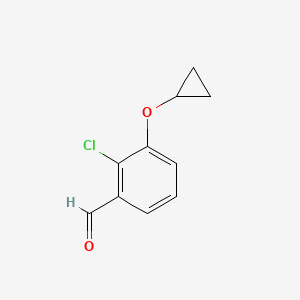
![2-(2,4-dichlorophenoxy)-N-({2-[(2-hydroxyphenyl)carbonyl]hydrazinyl}carbonothioyl)propanamide](/img/structure/B14812290.png)
